
3-Azido-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-2-methylquinoline is a heterocyclic aromatic compound that features a quinoline core structure substituted with an azido group at the third position and a methyl group at the second position. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The azido group, although not naturally occurring, is highly versatile and has found significant use in various branches of chemistry, biology, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2-methylquinoline typically involves the nucleophilic substitution of a halogenated quinoline derivative with sodium azide. One common method includes the reaction of 2-bromo-3-methylquinoline with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Azido-2-methylquinoline undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium azide, DMF or DMSO as solvents.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products:
Reduction: 3-Amino-2-methylquinoline.
Substitution: Various substituted quinoline derivatives.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
3-Azido-2-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Mécanisme D'action
The mechanism of action of 3-Azido-2-methylquinoline depends on its specific application. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for the selective labeling of biomolecules without interfering with native biological processes. The quinoline core can interact with various molecular targets, including enzymes and receptors, leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
3-Acetylquinoline: Known for its antimicrobial and anticancer activities.
3-Aminoquinoline: Used in the synthesis of antimalarial drugs.
2-Methylquinoline: A precursor for various quinoline derivatives with biological activities
Uniqueness: 3-Azido-2-methylquinoline is unique due to the presence of the azido group, which imparts distinct reactivity and versatility. This makes it a valuable compound for applications in bioorthogonal chemistry and the synthesis of complex molecules .
Propriétés
Numéro CAS |
107468-24-6 |
|---|---|
Formule moléculaire |
C10H8N4 |
Poids moléculaire |
184.20 g/mol |
Nom IUPAC |
3-azido-2-methylquinoline |
InChI |
InChI=1S/C10H8N4/c1-7-10(13-14-11)6-8-4-2-3-5-9(8)12-7/h2-6H,1H3 |
Clé InChI |
BRSXVWHUZPOWIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C=C1N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


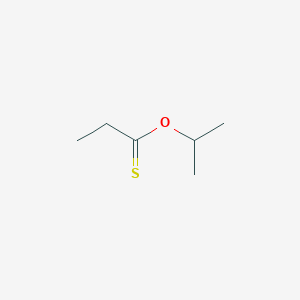
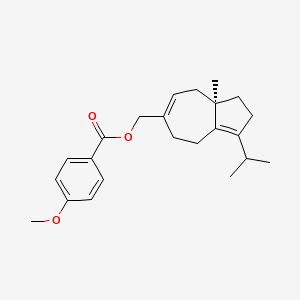
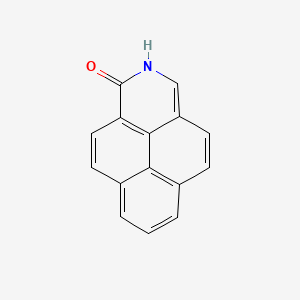
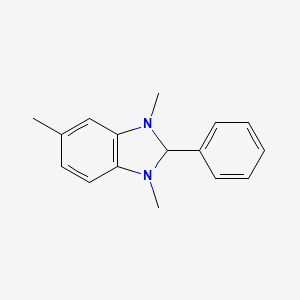
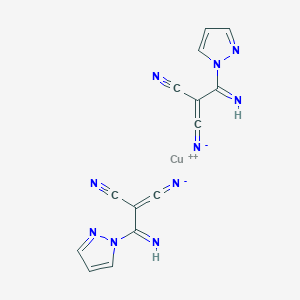
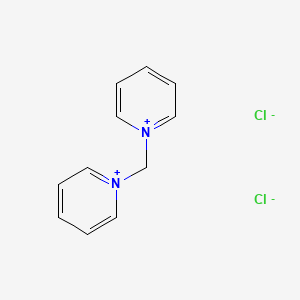
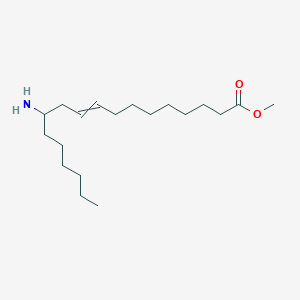
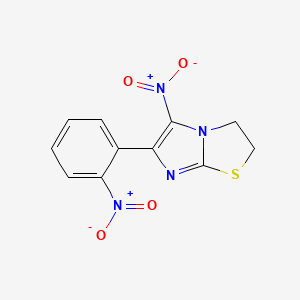

![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)
![Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl-](/img/structure/B14335434.png)
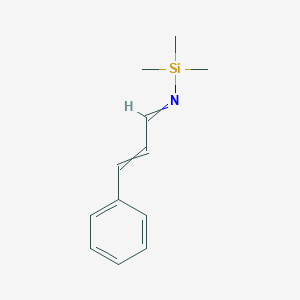
![3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate](/img/structure/B14335450.png)

